3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288450
InChI: InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2
SMILES:
Molecular Formula: C14H12ClN5S
Molecular Weight: 317.8 g/mol

3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC16288450

Molecular Formula: C14H12ClN5S

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C14H12ClN5S
Molecular Weight 317.8 g/mol
IUPAC Name 3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2
Standard InChI Key AUVAYNIAJJUPNJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl

Introduction

3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazoles. Triazoles are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This specific compound features a complex structure with various substituents, including a chlorophenyl group and a pyridyl group, contributing to its unique chemical properties and potential biological activities.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the available sources.

  • Molecular Weight: Not explicitly provided in the available sources.

Synthesis

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. Common methods for synthesizing triazole compounds include:

  • Condensation Reactions: These involve the reaction of appropriate precursors in the presence of catalysts or bases.

  • Cyclization Reactions: These are used to form the triazole ring from linear precursors.

These methods allow for high yields and purity of the desired compound while facilitating further derivatization to enhance biological activity.

Biological Activities and Applications

Triazoles are well-documented for their antibacterial, antifungal, and anti-inflammatory properties. The presence of the chlorophenyl and pyridyl groups in 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine suggests potential applications in drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action for this compound is primarily linked to its ability to interfere with critical cellular processes in microorganisms. Triazoles are known to inhibit enzymes essential for DNA replication and protein synthesis.

Comparison with Similar Compounds

CompoundStructureUnique Features
3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazoleContains a furyl group and a different pyridyl positionPotential applications in medicinal chemistry due to its unique substitution pattern.
4-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazoleFeatures an additional chlorophenyl group and a different pyridyl positionExhibits notable antibacterial and antifungal activities.

These comparisons highlight the importance of substituents in influencing biological activity and chemical reactivity.

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